L-Cysteine, N-acetyl-S-(phenylazo)-
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Overview
Description
L-Cysteine, N-acetyl-S-(phenylazo)- is a compound that belongs to the class of N-acetyl derivatives of amino acids. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule, along with a phenylazo group attached to the sulfur atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(phenylazo)- typically involves the acetylation of L-cysteine followed by the introduction of the phenylazo group. The acetylation process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The phenylazo group can be introduced through a diazotization reaction, where aniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the acetylated cysteine.
Industrial Production Methods
Industrial production of L-Cysteine, N-acetyl-S-(phenylazo)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline derivatives.
Substitution: The phenylazo group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylazo derivatives.
Scientific Research Applications
L-Cysteine, N-acetyl-S-(phenylazo)- is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in studies related to protein structure and function, as it can modify cysteine residues in proteins.
Industry: The compound is used in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(phenylazo)- involves its interaction with various molecular targets. The phenylazo group can undergo reduction to form aniline derivatives, which can interact with biological molecules. The acetyl group can modify cysteine residues in proteins, affecting their structure and function. The compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
L-Cysteine, N-acetyl-S-(phenylazo)- can be compared with other similar compounds such as:
N-Acetyl-L-cysteine: This compound lacks the phenylazo group and is primarily used as a mucolytic agent and antioxidant.
L-Cysteine: The parent amino acid without any modifications, used in protein synthesis and as a dietary supplement.
N-Acetyl-S-phenyl-L-cysteine: Similar to L-Cysteine, N-acetyl-S-(phenylazo)- but without the azo group, used in analytical chemistry.
Properties
CAS No. |
75365-06-9 |
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Molecular Formula |
C11H13N3O3S |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-phenyldiazenylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H13N3O3S/c1-8(15)12-10(11(16)17)7-18-14-13-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
DDUFPRLGKYQAIO-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSN=NC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSN=NC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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